molecular formula C11H14O2 B020198 4-Methoxy-2,3,6-trimethylbenzaldehyde CAS No. 54344-92-2

4-Methoxy-2,3,6-trimethylbenzaldehyde

Cat. No. B020198
CAS RN: 54344-92-2
M. Wt: 178.23 g/mol
InChI Key: BTOFIDLWQJCUJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 4-Methoxy-2,3,6-trimethylbenzaldehyde often involves regioselective processes. For example, the regioselective replacement of the methoxy group in 3,4,5-trimethoxybenzaldehyde dimethylacetal by an alkyl group under reductive electron-transfer conditions is a key step in synthesizing 2,5-dialkyl-1,3-dimethoxybenzenes via the corresponding alkyl-dimethoxybenzaldehydes (Azzena et al., 1990).

Molecular Structure Analysis

The crystal structure of compounds related to 4-Methoxy-2,3,6-trimethylbenzaldehyde, such as 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, has been investigated, revealing insights into the molecular arrangement and intermolecular interactions. These structures exhibit both intra- and intermolecular hydrogen bonds, highlighting the compound's potential for further chemical modifications and interactions (Kavitha et al., 2006).

Chemical Reactions and Properties

Reactive derivatives of 3,4,5-trimethoxybenzaldehyde, which is structurally similar to 4-Methoxy-2,3,6-trimethylbenzaldehyde, have been studied under conditions of electron transfer from alkali metals in aprotic solvents. These studies have shown that the methoxy group can be regioselectively removed and substituted with a variety of electrophiles, demonstrating the compound's versatility in organic synthesis (Azzena et al., 1992).

Physical Properties Analysis

The physical properties of 4-Methoxy-2,3,6-trimethylbenzaldehyde derivatives, such as solubility, melting point, and boiling point, are crucial for their application in organic synthesis. While specific studies on these properties were not found, related compounds typically exhibit characteristics that make them suitable for various chemical reactions, including electrophilic substitution and reduction processes.

Chemical Properties Analysis

The chemical properties of 4-Methoxy-2,3,6-trimethylbenzaldehyde, including its reactivity towards different chemical reagents, can be inferred from studies on similar compounds. For example, the electrochemical oxidation of methoxybenzaldehydes in methanol has been investigated, providing insights into the methoxylation reactions and the formation of related methoxyquinones (Nematollahi & Golabi, 2000).

Scientific Research Applications

  • Pharmaceutical Synthesis : The regioselective removal of the 4-methoxy group from 3,4,5-trimethoxybenzaldehyde derivatives allows for the substitution with various electrophiles, enabling the synthesis of a range of pharmaceuticals (Azzena et al., 1992).

  • Solid Phase Organic Synthesis : Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde enhance solid phase organic synthesis by yielding high purity products (Swayze, 1997).

  • Analytical Chemistry : High-Performance Liquid Chromatography (HPLC) and UV methods have been developed to study synthesized 4-hydroxy-3-methoxybenzaldehyde Schiff bases, providing reliable and economical analysis for various derivatives (Chigurupati et al., 2017).

  • Chemical Synthesis : The synthesis of 3-alkoxy homologs of myristicinaldehyde and 3,4,5-trimethoxybenzaldehyde from bromobenzaldehydes has been demonstrated, contributing to the synthesis of ring-substituted phenethylamines (Jacob & Shulgin, 1981).

  • Electrochemical Applications : Pairing electrolysis with hydrogenation in an electrochemical cell has been used to synthesize two valuable chemicals, including 4-methoxybenzaldehyde, with high selectivity and no waste product (Sherbo et al., 2018).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) . Precautionary statements include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .

properties

IUPAC Name

4-methoxy-2,3,6-trimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOFIDLWQJCUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=O)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202722
Record name 4-Methoxy-2,3,6-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,3,6-trimethylbenzaldehyde

CAS RN

54344-92-2
Record name 4-Methoxy-2,3,6-trimethylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54344-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2,3,6-trimethylbenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054344922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-2,3,6-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-trimethyl-p-anisaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHOXY-2,3,6-TRIMETHYLBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA09SR3JI3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
HS Yathirajan, B Narayana, BV Ashalatha… - … Section E: Structure …, 2006 - scripts.iucr.org
(IUCr) (2E)-1-(3-Bromo-2-thienyl)-3-(4-methoxy-2,3,6-trimethylphenyl)prop-2-en-1-one Journal logo Acta Crystallographica Section E Acta Crystallographica Section E …
Number of citations: 8 scripts.iucr.org
DV Woortman, S Jürgens, M Untergehrer… - Sustainable Energy & …, 2020 - pubs.rsc.org
Antioxidants (AO) inhibiting unspecific oxygen reactions are added to most susceptible industrial products, including liquid hydrocarbon-based aviation fuels. Regulatory approved jet …
Number of citations: 7 pubs.rsc.org
W Wang, D Huang, Y Yu, H Qian, S Ma - Angewandte Chemie, 2023 - Wiley Online Library
Many terpenoids with isoprene unit(s) demonstrating critical biological activities have been isolated and characterized. In this study, we have developed a robust chem‐stamp strategy …
Number of citations: 5 onlinelibrary.wiley.com
GE Magoulas, SE Bariamis… - European journal of …, 2011 - Elsevier
Acitretin analogs, incorporating changes in the lipophilic part, were efficiently synthesized from commercially available aromatic aldehydes or methyl ketones using the Wittig or Horner–…
Number of citations: 41 www.sciencedirect.com
M Fuchs, F Qoura, G Eckel, M Stöhr, P Oßwald… - 2019 - pdfs.semanticscholar.org
Antioxidants (AO) inhibit unwanted unspecific reactions of oxygen and are added to most susceptible industrial products, including liquid hydrocarbon based aviation fuels. Regulatory …
Number of citations: 0 pdfs.semanticscholar.org
Z Andriamialisoa, A Valla, D Cartier… - Helvetica chimica …, 2002 - Wiley Online Library
A new synthesis of acitretin via a C 15 +C 5 route is reported. The C 15 unit is the key step, involving a procedure that provides the required (all‐E)‐C 15 ‐aldehyde with high …
Number of citations: 17 onlinelibrary.wiley.com
DV Woortman - 2020 - mediatum.ub.tum.de
This cumulative thesis includes two first-authored publications on the utilization of microalgae biomass as a source for industrialized fuel, food and cosmetic Additive products. Current …
Number of citations: 0 mediatum.ub.tum.de
M OKUKADO - 九州大學理學部紀要, 1974 - 九州大学
Number of citations: 1
ТИ Лапина - rjbc.ru
Исследована стереохимия конденсации дпэтцлацеталя 4-мстокси-2, 3, 6-тримстпл чЗонзальдегида с 1-триметилсилплоксн-3-метил-1, 3-бутадиеяом с присутствии ZnCb i …
Number of citations: 0 www.rjbc.ru
HS Yathirajan, B Narayana… - Acta …, 2006 - International Union of …
Number of citations: 0

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